{N-[(4E)-2-Acetyl-1-(amino-kappan)-5-(dimethylamino)-3-(oxo-kappao)-1,4-pentadien-1-YL]benzamidato}(diphenyl)boron
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Overview
Description
The compound {N-[(4E)-2-Acetyl-1-(amino-kappan)-5-(dimethylamino)-3-(oxo-kappao)-1,4-pentadien-1-YL]benzamidato}(diphenyl)boron is a complex organoboron compound It features a boron atom coordinated to a benzamidato ligand and a diphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {N-[(4E)-2-Acetyl-1-(amino-kappan)-5-(dimethylamino)-3-(oxo-kappao)-1,4-pentadien-1-YL]benzamidato}(diphenyl)boron typically involves the reaction of a boronic acid derivative with an appropriate ligand under controlled conditions. One common method is the Petasis reaction, which is a multicomponent reaction involving boronic acids, amines, and carbonyl compounds . This reaction can be carried out in solvents like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale Petasis reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{N-[(4E)-2-Acetyl-1-(amino-kappan)-5-(dimethylamino)-3-(oxo-kappao)-1,4-pentadien-1-YL]benzamidato}(diphenyl)boron: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can convert the boron center to a lower oxidation state.
Substitution: The benzamidato ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of boron-containing compounds with different functional groups.
Scientific Research Applications
{N-[(4E)-2-Acetyl-1-(amino-kappan)-5-(dimethylamino)-3-(oxo-kappao)-1,4-pentadien-1-YL]benzamidato}(diphenyl)boron: has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: The compound can be used in the study of boron-containing biomolecules and their interactions with biological systems.
Mechanism of Action
The mechanism of action of {N-[(4E)-2-Acetyl-1-(amino-kappan)-5-(dimethylamino)-3-(oxo-kappao)-1,4-pentadien-1-YL]benzamidato}(diphenyl)boron involves its interaction with molecular targets through the boron center. The boron atom can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include coordination chemistry and organoboron reactions, which are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Diphenyl-boron β-diketonate: This compound has similar photophysical properties and is used in materials science.
Difluoro-boron complexes: These compounds are known for their fluorescence and are used in imaging applications.
Uniqueness
{N-[(4E)-2-Acetyl-1-(amino-kappan)-5-(dimethylamino)-3-(oxo-kappao)-1,4-pentadien-1-YL]benzamidato}(diphenyl)boron: is unique due to its specific ligand structure and the presence of both acetyl and dimethylamino groups, which confer distinct reactivity and stability compared to other boron compounds.
Properties
Molecular Formula |
C28H28BN3O3 |
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Molecular Weight |
465.4 g/mol |
IUPAC Name |
N-[5-acetyl-6-[(E)-2-(dimethylamino)ethenyl]-2,2-diphenyl-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-4-yl]benzamide |
InChI |
InChI=1S/C28H28BN3O3/c1-21(33)26-25(19-20-32(2)3)35-29(23-15-9-5-10-16-23,24-17-11-6-12-18-24)31-27(26)30-28(34)22-13-7-4-8-14-22/h4-20,31H,1-3H3,(H,30,34)/b20-19+ |
InChI Key |
CZDKDAOYZNAARX-FMQUCBEESA-N |
Isomeric SMILES |
[B-]1([NH+]=C(C(=C(O1)/C=C/N(C)C)C(=O)C)NC(=O)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
[B-]1([NH+]=C(C(=C(O1)C=CN(C)C)C(=O)C)NC(=O)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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